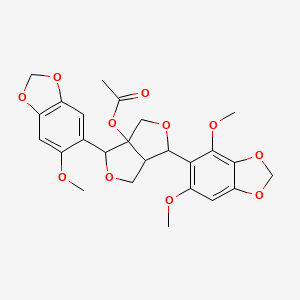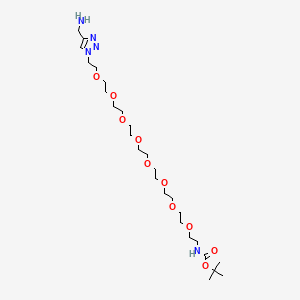
tert-butyl (26-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (26-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is a complex organic compound that features a triazole ring, an aminomethyl group, and a long polyether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (26-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Aminomethyl Group:
Polyether Chain Incorporation: The long polyether chain is introduced through etherification reactions, where the hydroxyl groups of the polyether react with appropriate electrophiles.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of ureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Imines, amides
Reduction: Dihydrotriazole derivatives
Substitution: Ureas, substituted carbamates
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (26-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to form stable complexes with certain enzymes. It can also be used in the development of new biomaterials.
Medicine
In medicinal chemistry, this compound has potential applications as a drug delivery agent. The polyether chain can enhance the solubility and bioavailability of drugs, while the triazole ring can facilitate binding to biological targets.
Industry
In the industrial sector, this compound can be used in the production of polymers and coatings. Its ability to form stable films makes it suitable for protective coatings and adhesives.
Mecanismo De Acción
The mechanism of action of tert-butyl (26-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, facilitating catalytic reactions. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity. The polyether chain can interact with hydrophobic regions of proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar carbamate functionality but lacking the triazole ring and polyether chain.
Polyethylene glycol (PEG): Shares the polyether chain but lacks the triazole ring and carbamate group.
1,2,3-Triazole derivatives: Compounds with the triazole ring but without the polyether chain and carbamate group.
Uniqueness
tert-Butyl (26-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is unique due to its combination of a triazole ring, aminomethyl group, and a long polyether chain. This unique structure imparts distinct chemical and physical properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C26H51N5O10 |
|---|---|
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(aminomethyl)triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H51N5O10/c1-26(2,3)41-25(32)28-4-6-33-8-10-35-12-14-37-16-18-39-20-21-40-19-17-38-15-13-36-11-9-34-7-5-31-23-24(22-27)29-30-31/h23H,4-22,27H2,1-3H3,(H,28,32) |
Clave InChI |
KJFIJICNXTTWBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN1C=C(N=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


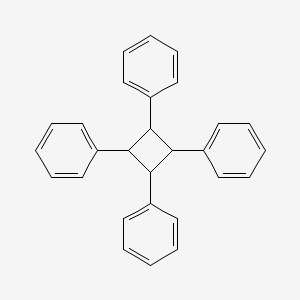
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
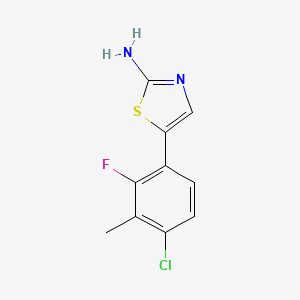
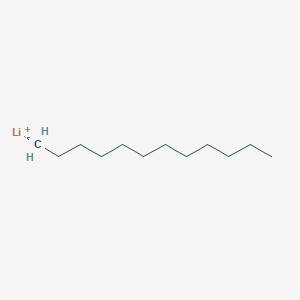
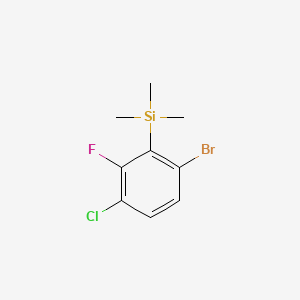
![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)

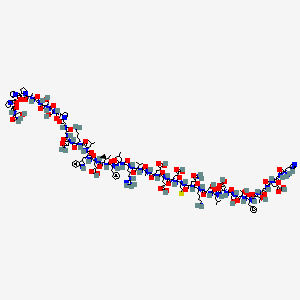
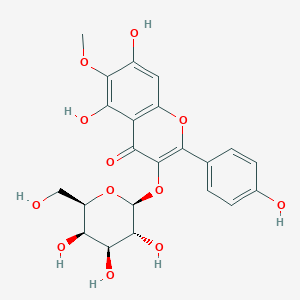
![2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B14758336.png)
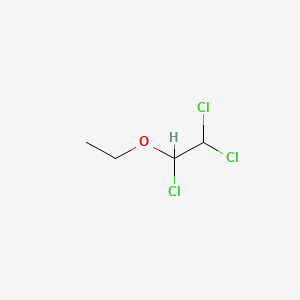
![Benzo[cd]indazole](/img/structure/B14758348.png)
